REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[CH3:5][n:6]1[c:7](=[O:16])[nH:8][c:9](=[O:15])[c:10]2[nH:11][cH:12][n:13][c:14]12.[ClH:17].[OH:1][N+:2](=[O:3])[O-:4]>>[CH3:5][n:6]1[c:7](=[O:16])[nH:8][c:9](=[O:15])[c:10]2[nH:11][c:12]([Cl:17])[n:13][c:14]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)[nH]c(=O)c2[nH]cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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Cn1c(=O)[nH]c(=O)c2[nH]c(Cl)nc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |